

# Western blot protocol for detecting pSTAT levels after QL-1200186 treatment

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## **Application Note:**

# Monitoring the Efficacy of QL-1200186 through Western Blot Analysis of STAT Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

**QL-1200186** is a potent and highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key member of the Janus kinase (JAK) family.[1][2][3][4][5] It functions by binding to the pseudokinase regulatory domain (JH2) of TYK2, leading to the inhibition of its catalytic activity. [1][2][4] TYK2 is a critical mediator of signaling pathways for various cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons.[1][2][3] The downstream signaling of these cytokines heavily relies on the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][6][7][8][9][10] Specifically, inhibition of TYK2 by **QL-1200186** has been shown to reduce the phosphorylation of STAT1, STAT3, and STAT5.[1] [3][11] This application note provides a detailed protocol for utilizing Western blotting to quantify the dose-dependent effects of **QL-1200186** on the phosphorylation of STAT proteins in a relevant cell line.

### **Data Presentation**



Table 1: Densitometric Analysis of pSTAT3 (Tyr705) and Total STAT3 Levels Following **QL-1200186** Treatment

Treatment Group	QL-1200186 Conc. (nM)	pSTAT3 (Tyr705) Band Intensity (Arbitrary Units)	Total STAT3 Band Intensity (Arbitrary Units)	Normalized pSTAT3/Tot al STAT3 Ratio	% Inhibition of pSTAT3
Vehicle Control	0	1.00	1.02	0.98	0%
QL-1200186	1	0.75	0.99	0.76	22.4%
QL-1200186	10	0.48	1.01	0.48	51.0%
QL-1200186	100	0.21	0.98	0.21	78.6%
QL-1200186	1000	0.08	1.00	0.08	91.8%
Unstimulated Control	0	0.05	1.03	0.05	94.9%

Note: The data presented in this table is for illustrative purposes and should be replaced with experimental results.

# **Experimental Protocols**Cell Culture and Treatment

- Cell Line Selection: Choose a cell line responsive to IL-23 stimulation and known to express the necessary receptors and signaling components (e.g., human Th17 cells, NK-92 cells).
- Cell Seeding: Plate the cells at a density that will allow them to reach approximately 80% confluency on the day of the experiment.
- Serum Starvation (Optional): To minimize basal levels of STAT phosphorylation, serumstarve the cells for 4-6 hours prior to treatment.



- **QL-1200186** Pre-treatment: Treat the cells with a range of concentrations of **QL-1200186** (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) or a vehicle control (e.g., DMSO) for 1-2 hours.
- Cytokine Stimulation: Stimulate the cells with an appropriate cytokine, such as IL-23, for a
  predetermined optimal time (typically 15-30 minutes) to induce STAT3 phosphorylation.
  Include an unstimulated control group that receives neither QL-1200186 nor cytokine
  stimulation.

### Western Blot Protocol for pSTAT3 Detection

- Cell Lysis:
  - Following stimulation, immediately place the culture plates on ice.
  - Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
  - Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
  - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  - Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  - Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
- Sample Preparation and SDS-PAGE:
  - Normalize the protein concentration of all samples.
  - Prepare the samples by adding 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.



- Load equal amounts of protein (20-40 μg) into the wells of an SDS-polyacrylamide gel.
- Perform electrophoresis until the dye front reaches the bottom of the gel.

#### Protein Transfer:

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF)
 membrane using a wet or semi-dry transfer system.

#### Immunoblotting:

- Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-pSTAT3 Tyr705) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRPconjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.

#### Detection:

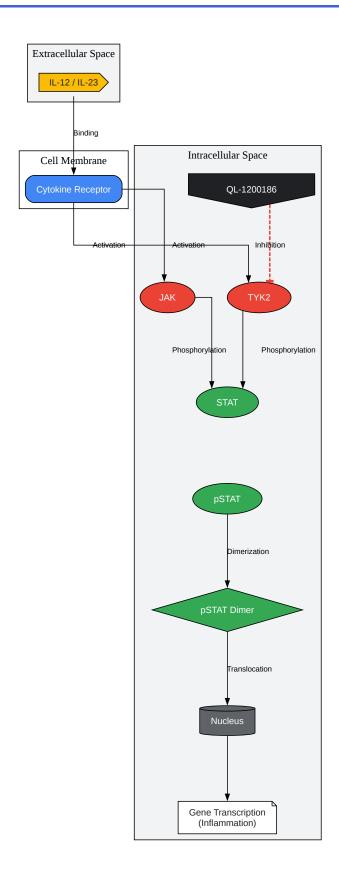
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.
- Stripping and Re-probing for Total STAT3:
  - To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed for total STAT3.
  - Incubate the membrane in a stripping buffer.



 Wash the membrane thoroughly and repeat the blocking and immunoblotting steps using a primary antibody for total STAT3.

## **Mandatory Visualization**

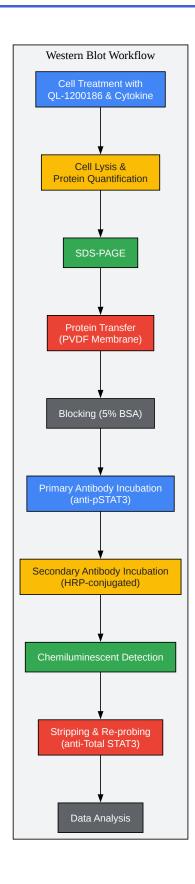




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 $\label{lem:caption:QL-1200186} \textbf{Caption: QL-1200186} \ inhibits \ the \ TYK2-mediated \ STAT \ signaling \ pathway.$ 





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Caption: Experimental workflow for pSTAT Western blot analysis.



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